Methyl (2-cyanoethyl)glycinate hydrochloride
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Overview
Description
Methyl (2-cyanoethyl)glycinate hydrochloride is an organic compound that serves as a derivative of glycine. It is primarily used in the synthesis of various organic compounds and amino acids. This compound is known for its white crystalline appearance and high solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2-cyanoethyl)glycinate hydrochloride can be synthesized through the esterification of glycine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: Glycine is treated with methanol and hydrochloric acid to form methyl glycinate hydrochloride.
Reaction Conditions: The reaction is carried out at a temperature of around 80-85°C with continuous stirring until the glycine is completely dissolved.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Methyl (2-cyanoethyl)glycinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Hydrolysis: In the presence of water, the ester group can be hydrolyzed to form glycine and methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Hydrolysis: Glycine and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2-cyanoethyl)glycinate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and amino acids.
Biology: The compound is utilized in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2-cyanoethyl)glycinate hydrochloride involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Glycine Methyl Ester Hydrochloride: Similar in structure but lacks the cyano group.
Ethyl Glycinate Hydrochloride: An ethyl ester derivative of glycine.
Benzyl Glycinate Hydrochloride: A benzyl ester derivative of glycine.
Uniqueness: Methyl (2-cyanoethyl)glycinate hydrochloride is unique due to the presence of the cyano group, which imparts distinct reactivity and enables the compound to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
methyl 2-(2-cyanoethylamino)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-10-6(9)5-8-4-2-3-7;/h8H,2,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URESVUKHMHICOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCCC#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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